Regioisomeric Differentiation: Para vs. Ortho and Meta Substitution Patterns
The para-substituted 4-(5-methyl-2-furyl)aniline hydrochloride is regioisomerically distinct from ortho-substituted 2-(5-methyl-2-furyl)aniline (CAS 329187-42-0) and meta-substituted 3-(5-methyl-2-furyl)aniline (CAS 306935-67-1). While direct head-to-head biological data for all three isomers in the same assay are not publicly available, the para isomer's ground-state electronic properties differ measurably: the computed Polar Surface Area (PSA) for the free base is 39.16 Ų, compared to values of approximately 39.2 Ų predicted for the ortho isomer [1]. More critically, the para-substitution geometry imposes a linear molecular shape that is topologically distinct from the bent geometry of the ortho isomer, which can directly affect molecular recognition at protein binding sites and crystal packing in solid-state formulations [2].
| Evidence Dimension | Regioisomeric substitution pattern and topological geometry |
|---|---|
| Target Compound Data | Para-substituted (C4 of aniline linked to C2 of furan); PSA 39.16 Ų (free base); linear molecular geometry |
| Comparator Or Baseline | Ortho isomer: 2-(5-methyl-2-furyl)aniline (CAS 329187-42-0); Meta isomer: 3-(5-methyl-2-furyl)aniline (CAS 306935-67-1) |
| Quantified Difference | PSA difference ≤ 0.1 Ų across isomers; topological geometry difference is categorical (linear vs. bent) rather than continuous |
| Conditions | Computed physicochemical properties; no matched-pair biological assay data publicly available for all three isomers |
Why This Matters
Procurement of the incorrect regioisomer can produce a molecule with a fundamentally different shape and electrostatic profile, leading to divergent SAR outcomes in medicinal chemistry programs.
- [1] ChemSpider. 2-(5-Methyl-2-furyl)aniline. CAS 329187-42-0. Predicted properties. View Source
- [2] Kuujia. 4-(5-Methylfuran-2-yl)aniline: structural description and reactivity. CAS 60456-79-3. View Source
